1-(Trifluoromethoxy)-4-vinylbenzene
Overview
Description
1-(Trifluoromethoxy)-4-vinylbenzene is an organic compound characterized by the presence of a trifluoromethoxy group (-OCF₃) and a vinyl group (-CH=CH₂) attached to a benzene ring.
Preparation Methods
The vinyl group can be introduced through various methods, including Heck coupling reactions .
Industrial production methods often involve the use of advanced catalytic systems to ensure high yields and purity. For example, the use of palladium-catalyzed cross-coupling reactions has been shown to be effective in the large-scale production of this compound .
Chemical Reactions Analysis
1-(Trifluoromethoxy)-4-vinylbenzene undergoes a variety of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Trifluoromethoxy)-4-vinylbenzene has a wide range of applications in scientific research:
Biology: The compound’s unique chemical properties make it useful in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethoxy)-4-vinylbenzene involves its interaction with various molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The vinyl group can participate in covalent bonding with target molecules, leading to the formation of stable complexes .
Comparison with Similar Compounds
1-(Trifluoromethoxy)-4-vinylbenzene can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)-4-methylbenzene: This compound has a methyl group instead of a vinyl group, which affects its reactivity and applications.
1-(Trifluoromethoxy)-4-chlorobenzene: The presence of a chlorine atom instead of a vinyl group leads to different chemical properties and uses.
1-(Trifluoromethoxy)-4-ethynylbenzene: The ethynyl group provides different reactivity compared to the vinyl group, making it suitable for different applications.
Properties
IUPAC Name |
1-ethenyl-4-(trifluoromethoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h2-6H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXXIIUTXCYKGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288597 | |
Record name | 1-Ethenyl-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-08-9 | |
Record name | 1-Ethenyl-4-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1736-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethenyl-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethenyl-4-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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